Codeine (CRM)
Codeine (CRM)
Codeine is a naturally occurring phenanthrene alkaloid and opioid agonist with analgesic, antidiarrheal and antitussive activities. Codeine mimics the actions of endogenous opioids by binding to the opioid receptors at many sites within the central nervous system (CNS). Stimulation of mu-subtype opioid receptors results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the codeine metabolite morphine induces opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability. Stimulation of gut mu-subtype opioid receptors results in a reduction in intestinal motility and delayed intestinal transit times. Antitussive activity is mediated through codeine's action on the cough center in the medulla.
Codeine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Codeine, also known as methylmorphine or codicept, belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Codeine is a drug which is used for treatment and management of pain (systemic). it is also used as an antidiarrheal and as a cough suppressant. Codeine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Codeine has been found in human skin and hair tissues, and has also been primarily detected in blood. Within the cell, codeine is primarily located in the membrane (predicted from logP). Codeine participates in a number of enzymatic reactions. In particular, Codeine and uridine diphosphate glucuronic acid can be converted into codeine-6-glucuronide and uridine 5'-diphosphate; which is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7. In addition, Codeine can be converted into norcodeine and formaldehyde; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, codeine is involved in the codeine action pathway and the codeine metabolism pathway. Codeine is a potentially toxic compound.
Codeine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Codeine, also known as methylmorphine or codicept, belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Codeine is a drug which is used for treatment and management of pain (systemic). it is also used as an antidiarrheal and as a cough suppressant. Codeine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Codeine has been found in human skin and hair tissues, and has also been primarily detected in blood. Within the cell, codeine is primarily located in the membrane (predicted from logP). Codeine participates in a number of enzymatic reactions. In particular, Codeine and uridine diphosphate glucuronic acid can be converted into codeine-6-glucuronide and uridine 5'-diphosphate; which is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7. In addition, Codeine can be converted into norcodeine and formaldehyde; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, codeine is involved in the codeine action pathway and the codeine metabolism pathway. Codeine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
76-57-3
VCID:
VC0164300
InChI:
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1
SMILES:
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Molecular Formula:
C18H21NO3
Molecular Weight:
299.4 g/mol
Codeine (CRM)
CAS No.: 76-57-3
Reference Standards
VCID: VC0164300
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
CAS No. | 76-57-3 |
---|---|
Product Name | Codeine (CRM) |
Molecular Formula | C18H21NO3 |
Molecular Weight | 299.4 g/mol |
IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
Standard InChI | InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 |
Standard InChIKey | OROGSEYTTFOCAN-DNJOTXNNSA-N |
Isomeric SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Canonical SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Boiling Point | 482 °F at 22 mm Hg (sublimes) (NTP, 1992) 250 |
Colorform | Orthorhombic crystals from water, dilute alcohol, ether Colorless or white crystals or powde |
Density | 1.32 at 68 °F (NTP, 1992) |
Flash Point | 167 °F (NTP, 1992) |
Melting Point | 309 to 313 °F (after drying at 176° F) (NTP, 1992) 154-156 157.5 °C 157.5°C |
Physical Description | Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284°F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992) Solid |
Description | Codeine is a naturally occurring phenanthrene alkaloid and opioid agonist with analgesic, antidiarrheal and antitussive activities. Codeine mimics the actions of endogenous opioids by binding to the opioid receptors at many sites within the central nervous system (CNS). Stimulation of mu-subtype opioid receptors results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the codeine metabolite morphine induces opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability. Stimulation of gut mu-subtype opioid receptors results in a reduction in intestinal motility and delayed intestinal transit times. Antitussive activity is mediated through codeine's action on the cough center in the medulla. Codeine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Codeine, also known as methylmorphine or codicept, belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Codeine is a drug which is used for treatment and management of pain (systemic). it is also used as an antidiarrheal and as a cough suppressant. Codeine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Codeine has been found in human skin and hair tissues, and has also been primarily detected in blood. Within the cell, codeine is primarily located in the membrane (predicted from logP). Codeine participates in a number of enzymatic reactions. In particular, Codeine and uridine diphosphate glucuronic acid can be converted into codeine-6-glucuronide and uridine 5'-diphosphate; which is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7. In addition, Codeine can be converted into norcodeine and formaldehyde; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, codeine is involved in the codeine action pathway and the codeine metabolism pathway. Codeine is a potentially toxic compound. |
Related CAS | 41444-62-6 (PO4) |
Shelf Life | Stable under recommended storage conditions. /Codeine monohydrate/ Effloresces slowly in dry air, affected by light. Store codeine phosphate injection between 15 and 30 °C and protected from light. Freezing should be avoided. Do not use the injection if it is discolored or contains a precipitate. /Codeine phosphate/ |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) soluble in water 0.03 M Soluble in water Slightly soluble in water Soluble in ethyl ether, benzene, chloroform, toluene; very soluble in ethanol; insoluble in petroleum ether Soluble in alcohol and chloroform 0.577 g/L |
Synonyms | Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |
Vapor Pressure | 5.54X10-9 mm Hg at 25 °C (est) |
Reference | 1.Codd, E.E.,Shank, R.P.,Schupsky, J.J., et al. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: Structural determinants and role in antinociception. Journal of Pharmacology and Experimental Therapeutics 274(3), 1263 |
PubChem Compound | 5284371 |
Last Modified | Nov 11 2021 |
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